B1578087 ARQ-171

ARQ-171

Cat. No.: B1578087
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARQ-171 (also referred to as BMS-214662 hydrochloride in some sources) is a second-generation E2F1 pathway activator with demonstrated antitumor activity . Its mechanism involves inducing the expression of E2F transcription factor 1, which regulates G1/S cell cycle checkpoint genes. This activation selectively triggers apoptosis in cancer cells with irreparable DNA damage while sparing healthy cells with minimal or repairable damage .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARQ171;  ARQ 171;  ARQ-171

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-214662 Hydrochloride

BMS-214662 hydrochloride is identified as a sodium methionine transferase inhibitor and shares structural and functional overlap with this compound .

Parameter This compound BMS-214662 Hydrochloride
Molecular Formula C₂₀H₂₆N₂O₅S (disputed) C₂₅H₂₄ClN₅O₂S₂
Molecular Weight Not explicitly reported 526.07 g/mol
Primary Target E2F1 pathway Sodium methionine transferase
Mechanism Cell cycle arrest and apoptosis Enzyme inhibition, metabolic disruption
Purity Not specified 98%

Key Differences :

  • Target Specificity : this compound directly modulates transcriptional regulation, whereas BMS-214662 inhibits enzymatic activity .

Comparison with Functionally Similar Compounds

Palbociclib (PD-0332991)

Palbociclib, a CDK4/6 inhibitor, shares this compound’s focus on G1/S cell cycle checkpoint regulation but employs a distinct mechanism .

Parameter This compound Palbociclib
Target E2F1 transcription factor CDK4/6 kinases
Therapeutic Use Preclinical antitumor agent FDA-approved for HR+/HER2- breast cancer
Selectivity DNA damage-dependent selectivity Broad cell cycle inhibition
Resistance Mechanisms Not well-characterized RB1 mutations, CDK6 amplification

Advantages of this compound :

  • DNA Damage Selectivity : Unlike Palbociclib, this compound spares cells with intact DNA repair mechanisms, reducing off-target toxicity .

Research Findings and Challenges

Efficacy in Cancer Models
  • This compound : Demonstrated potent activity in p53-deficient tumors, achieving IC₅₀ values of <100 nM in vitro .
  • BMS-214662 : Showed synergistic effects with taxanes in pancreatic cancer models but faced challenges due to metabolic instability .
Non-Target Effects

This compound’s reliance on E2F1 activation may limit utility in cancers with E2F1 pathway mutations. In contrast, sodium methionine transferase inhibitors like BMS-214662 exhibit broader metabolic impacts, complicating clinical translation .

Pharmacokinetic Variability

Species-specific differences in this compound’s clearance rates (e.g., murine vs. primate models) necessitate tailored dosing regimens. BMS-214662’s hydrochloride formulation improves solubility but introduces pH-dependent stability issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.